5-Fluoroquinolin-6-ol
Overview
Description
5-Fluoroquinolin-6-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 5-Fluoroquinolin-6-ol are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them crucial for bacterial growth and survival .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms complexes that block the movement of the DNA-replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
The action of this compound affects the biochemical pathway of DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling and segregation, which are essential steps in DNA replication .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and broad tissue distribution
Result of Action
The molecular effect of this compound’s action is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . On a cellular level, this results in the death of bacterial cells, as DNA replication is essential for cell division and survival .
Biochemical Analysis
Biochemical Properties
5-Fluoroquinolin-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division and growth, making this compound a potent antibacterial agent. Additionally, it interacts with other biomolecules, such as topoisomerases, further contributing to its antibacterial properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound inhibits DNA-gyrase, leading to the disruption of DNA replication and transcription . This results in the inhibition of bacterial growth and proliferation. In mammalian cells, it has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of bacterial DNA-gyrase, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme. Additionally, this compound can inhibit other enzymes, such as topoisomerases, by a similar mechanism . These interactions lead to the disruption of DNA replication and transcription, ultimately resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . In in vitro studies, the long-term effects of this compound on cellular function have been investigated. It has been shown to cause persistent inhibition of bacterial growth, even after the removal of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, resulting in the formation of metabolites that are excreted in the urine . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and enzymes involved in DNA replication and transcription . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinolin-6-ol typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-hydroxyquinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the nucleophilic substitution of halogenated quinolines, where a fluorine atom replaces a halogen atom in the presence of a suitable nucleophile .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroquinolin-6-ol undergoes various chemical reactions, including:
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: Quinolin-6-one derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
Scientific Research Applications
5-Fluoroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Comparison with Similar Compounds
6-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
5,8-Difluoroquinoline: Contains two fluorine atoms, offering different reactivity and properties.
6-Methoxyquinoline: A methoxy-substituted quinoline with distinct chemical behavior.
Uniqueness: 5-Fluoroquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the hydroxyl group at the 6-position allows for unique interactions with biological targets and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
5-fluoroquinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPCTGPUNCXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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